1,4-Dioxaspiro[4.4]non-7-ylmethanol

solid‑state properties laboratory handling formulation development

1,4‑Dioxaspiro[4.4]non‑7‑ylmethanol (CAS 65005‑20‑1) is a spirocyclic ketal‑alcohol with molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g mol⁻¹. The molecule features a 1,4‑dioxaspiro[4.4]nonane core in which a cyclopentane ring and a 1,3‑dioxolane ring share a single quaternary carbon; a hydroxymethyl (−CH₂OH) substituent is attached at the 7‑position of the cyclopentane ring.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 65005-20-1
Cat. No. B3276907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro[4.4]non-7-ylmethanol
CAS65005-20-1
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESC1CC2(CC1CO)OCCO2
InChIInChI=1S/C8H14O3/c9-6-7-1-2-8(5-7)10-3-4-11-8/h7,9H,1-6H2
InChIKeyCPDKZDDXSOESII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxaspiro[4.4]non-7-ylmethanol (CAS 65005‑20‑1) – Procurement‑Grade Spirocyclic Building Block for Early‑Stage Discovery


1,4‑Dioxaspiro[4.4]non‑7‑ylmethanol (CAS 65005‑20‑1) is a spirocyclic ketal‑alcohol with molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g mol⁻¹ . The molecule features a 1,4‑dioxaspiro[4.4]nonane core in which a cyclopentane ring and a 1,3‑dioxolane ring share a single quaternary carbon; a hydroxymethyl (−CH₂OH) substituent is attached at the 7‑position of the cyclopentane ring . Sigma‑Aldrich supplies the compound as a solid under the Aldrich CPR collection, intended exclusively for early‑discovery research . Its primary documented application is as a synthetic intermediate in the preparation of hydroxypurine‑based PDE2 and TNFα inhibitors, as disclosed in Chinese patent CN105566324 [1].

Why In‑Class Spirocyclic Alcohols Cannot Simply Replace 1,4‑Dioxaspiro[4.4]non‑7‑ylmethanol


Although several 1,4‑dioxaspiro[4.4]nonane‑ and 1,4‑dioxaspiro[4.5]decane‑based alcohols share the spiro‑ketal‑alcohol motif, three key differences make direct interchange problematic: (i) physical form – 1,4‑dioxaspiro[4.4]non‑7‑ylmethanol is supplied as a solid, whereas positional isomers such as the 2‑ylmethanol analog and the 7‑ol analog are liquids, a property that impacts handling, formulation, and purification workflows ; (ii) ring‑size and geometry – the spiro[4.4] scaffold constrains the spatial orientation of the hydroxymethyl group differently than the common spiro[4.5] homolog, potentially altering reactivity, steric accessibility, and molecular recognition [1]; and (iii) price and availability – the target compound commands a price that is >100‑fold higher per gram than the spiro[4.5] homolog, reflecting its specialized supply chain and limited production scale, which directly affects procurement planning [2][3].

Quantitative Differentiation Evidence for 1,4‑Dioxaspiro[4.4]non‑7‑ylmethanol vs. Closest Analogs


Physical Form: Solid vs. Liquid – Impact on Weighing, Purity and Formulation

1,4‑Dioxaspiro[4.4]non‑7‑ylmethanol is supplied as a solid , whereas its closest positional isomer 1,4‑dioxaspiro[4.4]nonan‑2‑ylmethanol (CAS 19837‑64‑0) is a liquid and the 7‑ol analog 1,4‑dioxaspiro[4.4]nonan‑7‑ol (CAS 109459‑57‑6) is also a light yellow liquid . The solid physical form of the target enables gravimetric dispensing with higher accuracy, reduces solvent contamination from residual manufacturing solvents, and confers greater long‑term storage stability at ambient temperature compared with liquid analogs, which are more prone to oxidative degradation and evaporation.

solid‑state properties laboratory handling formulation development

Procurement Cost Differential: >100‑Fold Higher Price per Gram Reflects Specialized Supply

The Sigma‑Aldrich list price for 1,4‑dioxaspiro[4.4]non‑7‑ylmethanol is $181.93 per 10 mg, equating to approximately $18,193 g⁻¹ [1]. In contrast, the closest ring‑expanded homolog 1,4‑dioxaspiro[4.5]decan‑8‑ylmethanol (CAS 17159‑82‑9) is available at $150 CNY g⁻¹ (≈ $21 g⁻¹) from Beyotime [2] and at $13.90 per 100 mg from Aladdin . The >100‑fold price differential is not attributable to raw material costs (both are derived from commodity ketones and diols) but rather to the extremely limited production scale and the absence of competitive multi‑gram synthetic routes for the [4.4] scaffold. This has direct consequences for procurement budgets: a project requiring 1 g of the target compound would face a >$18,000 cost barrier, whereas the same mass of the spiro[4.5] homolog costs <$200.

procurement cost analysis specialty building blocks

Synthetic Route Yield: Well‑Defined LAH Reduction of Methyl Ester in 88% Yield

The synthesis of 1,4‑dioxaspiro[4.4]non‑7‑ylmethanol is described in patent CN105566324 via reduction of methyl 1,4‑dioxaspiro[4.4]nonane‑7‑carboxylate with lithium aluminum hydride (LAH) in THF (−10 °C to 25 °C, 3 h, inert atmosphere), affording the product in 88% yield as a yellow oil . In contrast, the synthesis of the positional isomer 1,4‑dioxaspiro[4.4]nonan‑2‑ylmethanol typically proceeds via acid‑catalyzed ketalization of glycerol with cyclopentanone, a route that can generate regioisomeric mixtures and lower yields due to competing oligomerization . The clarity and reproducibility of the LAH reduction route for the target compound reduce uncertainty in scale‑up planning and facilitate patent‑compliant synthesis.

synthetic methodology process chemistry building block synthesis

Spectroscopic Identity: Unique InChI Key and FTIR/MS Fingerprint for Unambiguous QC Verification

1,4‑Dioxaspiro[4.4]non‑7‑ylmethanol possesses a unique InChI Key (CPDKZDDXSOESII‑UHFFFAOYSA‑N) and a distinct spectroscopic fingerprint documented in the Wiley KnowItAll spectral library, including 1 FTIR spectrum and 2 GC‑MS spectra [1]. The positional isomer 1,4‑dioxaspiro[4.4]nonan‑2‑ylmethanol has a different InChI Key (MPXZOTDEWCLXNR‑UHFFFAOYSA‑N) , confirming that the two regioisomers are spectroscopically distinguishable. This distinction is not merely academic: procurement of the 2‑yl isomer instead of the 7‑yl isomer would result in a compound with different connectivity, potentially invalidating structure‑activity relationship (SAR) studies or patent claims that specify the 7‑substitution pattern.

analytical quality control spectroscopic characterization compound identity verification

Regulatory and Documentation Status: Aldrich CPR “As‑Is” Supply with No Analytical Data

Sigma‑Aldrich supplies 1,4‑dioxaspiro[4.4]non‑7‑ylmethanol under the Aldrich CPR (Custom Prepared Reagent) program, explicitly stating that “Sigma‑Aldrich does not collect analytical data for this product” and that the product is sold “AS‑IS” without any warranty of fitness for a particular purpose . In comparison, the methyl ester precursor methyl 1,4‑dioxaspiro[4.4]nonane‑7‑carboxylate (CAS 77250‑34‑1) is available from Bidepharm with batch‑specific QC data including NMR, HPLC, and GC . This documentation gap means that end‑users of the alcohol must either perform their own identity and purity verification or accept the supplier’s certificate of analysis limitations. For GLP‑compliant or patent‑sensitive work, this regulatory distinction can determine which compound is selected as the synthetic intermediate.

regulatory compliance supply chain analytical documentation

Patent‑Documented Application: Explicit Intermediate in PDE2/TNFα Inhibitor Synthesis

Patent CN105566324 explicitly describes the use of 1,4‑dioxaspiro[4.4]non‑7‑ylmethanol as a key intermediate in the synthesis of hydroxypurine compounds that act as dual PDE2 and TNFα inhibitors [1]. In contrast, the spiro[4.5] homolog 1,4‑dioxaspiro[4.5]decan‑8‑ylmethanol appears in the same patent primarily as a mesylate or ethanol derivative for comparative purposes, not as the hydroxymethyl building block itself [2]. This patent linkage provides a documented rationale for selecting the [4.4] scaffold: the five‑membered cyclopentane ring in the target compound may confer a conformational preference or steric profile that is specifically required for PDE2/TNFα target engagement. Procuring the [4.5] homolog for a PDE2/TNFα program would therefore represent a structural departure from the patented exemplification and could yield divergent SAR.

medicinal chemistry PDE2 inhibitors TNFα inhibitors

Optimal Application Scenarios for 1,4‑Dioxaspiro[4.4]non‑7‑ylmethanol Based on Quantitative Evidence


PDE2/TNFα Dual Inhibitor Lead Optimization

When developing hydroxypurine‑based PDE2/TNFα inhibitors following the CN105566324 patent, 1,4‑dioxaspiro[4.4]non‑7‑ylmethanol is the expressly exemplified building block (88% LAH reduction yield) . Its solid physical form facilitates precise weighing for parallel synthesis arrays, while the documented InChI Key enables unambiguous QC verification before committing expensive downstream intermediates [1]. The high procurement cost is partially offset by the well‑defined synthetic route, which can be executed in‑house at multi‑gram scale.

Spirocyclic Scaffold‑Hopping SAR Campaigns

In programs requiring systematic exploration of ring‑size effects on target binding, the [4.4] scaffold provides a direct comparator to the [4.5] homolog. The >100‑fold price differential between the two compounds [2] means that initial SAR screening should begin with the affordable spiro[4.5] analog; only when preliminary data indicate a specific conformational advantage of the five‑membered ring should procurement of the [4.4] compound be authorized. This staged procurement strategy mitigates budget risk.

Analytical Method Development and Reference Standard Preparation

The availability of reference FTIR and GC‑MS spectra in the Wiley KnowItAll library [3] makes 1,4‑dioxaspiro[4.4]non‑7‑ylmethanol suitable as a chromatographic reference standard for reaction monitoring and purity assessment. However, because Sigma‑Aldrich provides this compound without analytical data under the Aldrich CPR program , users must independently verify identity before using it as a quantitative reference. For GLP environments, the methyl ester precursor (CAS 77250‑34‑1) with full QC documentation may be a more appropriate starting material.

Custom Synthesis and Process Chemistry Scale‑Up

The patent‑documented LAH reduction protocol (88% isolated yield, 3 h reaction time, inert atmosphere) provides a directly translatable starting point for in‑house scale‑up. The solid form of the product simplifies isolation by filtration or trituration, unlike liquid positional isomers that require distillation. Laboratories equipped for air‑sensitive chemistry can produce gram quantities at a fraction of the catalogue price, converting the procurement challenge into a synthetic chemistry exercise.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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